N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide
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Description
“N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide” is a compound belonging to the adamantane family. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . “N-(4-Methylphenyl)adamantane-1-carboxamide” was synthesized from 0.54 g (5 mmol) of 4-methylaniline .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the most stable isomer of C10H16 . The synthesized “N-(4-Methylphenyl)adamantane-1-carboxamide” has a melting point of 195–197°C .Mechanism of Action
While the specific mechanism of action for “N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide” is not mentioned in the search results, it’s known that the selectivity in these reactions is largely governed by the relative steric accessibility of the apical positions over the more hindered medial positions .
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-17-7-9-20(10-8-17)23-12-18-11-19(13-23)15-24(14-18,16-23)22(26)25-21-5-3-2-4-6-21/h7-10,18-19,21H,2-6,11-16H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTVOJSOMYUCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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